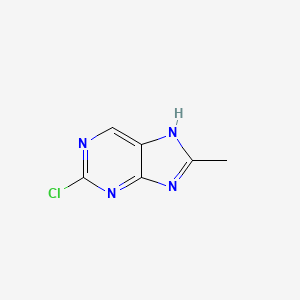

2-Chloro-8-methyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVTNJGWFCHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Chloro-8-methyl-9H-purine (CAS No. 1023813-16-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted purine, its unique structural features, particularly the chlorine atom at the 2-position and the methyl group at the 8-position, confer specific reactivity and potential for biological activity. This document delves into its physicochemical characteristics, spectral properties, and reactivity, offering field-proven insights and detailed protocols to support researchers in its synthesis, handling, and application in novel drug development.

Introduction: The Significance of Substituted Purines in Medicinal Chemistry

Purines are fundamental nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids and energy carriers like ATP.[1] The synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents with diverse applications, including antiviral and anticancer treatments.[2] The introduction of substituents at various positions on the purine ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

This compound belongs to this important class of molecules. The presence of a chlorine atom at the 2-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[3] The methyl group at the 8-position can influence the molecule's metabolic stability and its binding affinity to target proteins. This guide will explore the key chemical attributes of this compound, providing a foundation for its strategic use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.

General Characteristics

| Property | Value | Source |

| CAS Number | 1023813-16-2 | [4][5] |

| Molecular Formula | C₆H₅ClN₄ | [6] |

| Molecular Weight | 168.59 g/mol | [4][5] |

| Appearance | Solid (predicted) |

Solubility and Melting Point

The melting point for the isomeric compound, 2-Chloro-9-methyl-9H-purine, is reported to be 129-130 °C.[4] This provides an estimated range for the melting point of this compound, although experimental verification is necessary.

Acidity and Basicity (pKa)

The pKa values of purine itself are approximately 2.52 and 8.90.[8] The introduction of a chloro and a methyl group will influence these values. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the purine ring system. The precise pKa of this compound would require experimental determination but is a critical parameter for understanding its behavior in physiological and reaction media.

Spectral Analysis

Spectroscopic data is fundamental for the identification and characterization of this compound. While specific spectra for this exact compound are not publicly available, data from closely related analogs can provide valuable predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a signal for the C6-H proton, a singlet for the N9-H proton (if not exchanged with a deuterated solvent), and a singlet for the C8-methyl group. The chemical shift of the C6-H proton will be influenced by the electronic effects of the adjacent nitrogen atoms and the chloro substituent.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons in the purine ring are characteristic and will be influenced by the positions of the nitrogen atoms and the substituents. The carbon attached to the chlorine atom (C2) and the carbon bearing the methyl group (C8) will have distinct chemical shifts.

Predicted ¹³C NMR Chemical Shifts (based on analogs):

-

C2: ~153-155 ppm

-

C4: ~151-153 ppm

-

C5: ~130-132 ppm

-

C6: ~142-144 ppm

-

C8: ~150-152 ppm

-

CH₃: ~12-15 ppm

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 168, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its purine core and the influence of its substituents.

Reactivity of the 2-Chloro Group

The chlorine atom at the 2-position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is a key feature that makes this compound a valuable synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride, allowing for the introduction of diverse functional groups at this position. The reactivity of the C2-Cl bond can be modulated by the electronic nature of the nucleophile and the reaction conditions.

Caption: General scheme of nucleophilic substitution at the C2 position.

Synthesis of this compound

The synthesis of substituted purines is often achieved through the Traube purine synthesis, which involves the condensation of a substituted pyrimidine with a one-carbon unit.[9] For this compound, a plausible synthetic route would involve the reaction of a 4,5-diamino-2-chloropyrimidine with a source of the C8-methyl group, such as acetic anhydride or a related reagent.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Approach to Purine Synthesis (Traube Method)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., acetic acid or an alcohol).

-

Reagent Addition: Add the appropriate one-carbon source (e.g., triethyl orthoformate for an unsubstituted C8, or an anhydride/acid chloride for a substituted C8) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for a period determined by the reactivity of the substrates (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Applications in Drug Discovery and Development

Substituted purines are a well-established class of pharmacophores. 2-chloropurine derivatives, in particular, serve as key intermediates in the synthesis of a variety of biologically active molecules.

-

Anticancer Agents: Many purine analogs exhibit anticancer properties by acting as antimetabolites, interfering with DNA synthesis, or inhibiting key enzymes in cancer cell proliferation.[10]

-

Antiviral Compounds: Modified purines are widely used as antiviral drugs, often targeting viral polymerases or other enzymes essential for viral replication.[2]

-

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[10]

The specific biological activities of this compound have not been extensively reported in the public domain. However, based on the activities of related compounds, it is a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.[11]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[11]

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its key features—the reactive 2-chloro group and the modulating 8-methyl group—make it an attractive starting material for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted chemical properties, synthesis, and potential applications. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

References

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (URL: [Link])

-

2-Chloro-9-methyl-9H-purine | CAS 2346-73-8 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Direct Regioselective C-H Cyanation of Purines - PMC - NIH. (URL: [Link])

-

Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed. (URL: [Link])

-

7.1.1. Synthesis. (URL: [Link])

- CA2400470C - Methods for synthesizing 2-chloro-9-(2-deoxy-2-fluoro-.beta.-d-arabinofuranosyl)

-

Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

-

6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem. (URL: [Link])

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (URL: [Link])

-

Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])

-

(PDF) Biological activities of purine analogues: a review - ResearchGate. (URL: [Link])

-

Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PubMed Central. (URL: [Link])

-

Purines. LII. Synthesis and biological evaluation of 8-methylguanine 7-oxide and its 9-arylmethyl derivatives - PubMed. (URL: [Link])

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (URL: [Link])

-

9H-Purine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

-

2-chloro-9-methyl-9h-purine (C6H5ClN4) - PubChemLite. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

- PT1261350E - Methods for synthesizing 2-chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)

-

2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2346-73-8| Chemical Name : 2-Chloro-9-methyl-9H-purine | Pharmaffiliates. (URL: [Link])

-

N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. (URL: [Link])

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 9H-Purine-9-ethanol, 2-chloro-8-(1-hydroxy-1-methylethyl)-6-(4-morpholinyl)- CAS#: 1884493-12-2 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

2-Chloro-8-methyl-9H-purine CAS number 1023813-16-2

An In-depth Technical Guide to 2-Chloro-8-methyl-9H-purine (CAS 1023813-16-2): A Versatile Intermediate for Drug Discovery

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous signaling molecules and a significant portion of the modern pharmacopeia. Within this class, halo-substituted purines serve as exceptionally versatile chemical intermediates, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a detailed technical overview of this compound, a key building block whose strategic substitution pattern offers unique advantages for researchers. We will explore its physicochemical properties, detail a robust synthetic methodology, analyze its chemical reactivity, and discuss its application in the development of potent therapeutic agents, particularly kinase inhibitors and antivirals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Strategic Importance of Substituted Purines in Medicinal Chemistry

Purines, such as adenine and guanine, are fundamental components of nucleic acids and cellular energy systems (e.g., ATP).[1] This inherent biological relevance makes the purine scaffold a privileged structure in drug design. Synthetic purine analogues that mimic or antagonize the function of their natural counterparts have led to breakthrough therapies in oncology, virology, and immunology.[1][2]

The strategic value of this compound lies in its specific substitution pattern:

-

The C2-Chloro Group: The chlorine atom at the 2-position is a potent electron-withdrawing group and an excellent leaving group.[3] This activates the purine ring for nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for introducing a wide array of functional groups (amines, ethers, thiols, etc.).[4][5][6] This reactivity is the primary reason for its utility as a synthetic intermediate.

-

The C8-Methyl Group: The methyl group at the 8-position provides steric bulk and lipophilicity. Its presence can modulate the molecule's interaction with biological targets, potentially enhancing binding affinity or improving metabolic stability compared to unsubstituted analogues.[7]

-

The N9-Proton: The acidic proton at the N9 position allows for straightforward alkylation, enabling the introduction of various side chains to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[8][9]

This combination makes this compound a highly valuable starting material for creating libraries of 2,8,9-trisubstituted purine derivatives, a chemical space rich with biologically active compounds, including potent kinase inhibitors.[10][11]

Physicochemical and Structural Profile

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 1023813-16-2 | [12] |

| Molecular Formula | C₆H₅ClN₄ | [13] |

| Molecular Weight | 168.59 g/mol | [13] |

| Appearance | Data not publicly available (Expected: White to off-white solid) | [14] |

| Melting Point | Data not publicly available | [14] |

| Solubility | Data not publicly available (Expected: Soluble in polar aprotic solvents like DMF, DMSO; sparingly soluble in alcohols) | - |

| Purity | Typically available at ≥95% |

Synthesis and Purification

While specific preparations for this compound are not widely published, a robust and standard method for its synthesis can be extrapolated from well-established purine chemistry: the chlorination of the corresponding hypoxanthine analogue.[15] This involves treating 8-methylhypoxanthine with a strong chlorinating agent like phosphoryl chloride (POCl₃).

Proposed Synthetic Workflow

The logical workflow involves the conversion of the C2-hydroxyl group of 8-methylhypoxanthine into a chloro group.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for laboratory-scale synthesis.

Reagents & Equipment:

-

8-Methylhypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline (optional catalyst)[15]

-

Crushed ice

-

Ammonium hydroxide (NH₄OH) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 8-methylhypoxanthine (1.0 eq).

-

Addition of Reagents: Carefully add phosphoryl chloride (10-15 vol eq) to the flask. Causality Note: A large excess of POCl₃ is used to serve as both the reagent and the solvent, driving the reaction to completion. If desired, a catalytic amount of N,N-dimethylaniline (0.2 eq) can be added to accelerate the reaction.[15]

-

Chlorination: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. The solid starting material should gradually dissolve as it is converted to the product.

-

Workup - Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Trustworthiness Note: This step must be performed slowly and with caution as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.

-

Workup - Neutralization: Slowly add ammonium hydroxide solution to the acidic mixture to adjust the pH to ~5-6. The product will precipitate out of the solution as a solid.

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization Potential

The synthetic power of this compound stems from the high reactivity of its C2-chloro substituent, making it a versatile scaffold for building molecular diversity.

Caption: Key reactive sites and derivatization pathways for this compound.

Key Derivatization Reactions

| Reaction Type | Reagents & Conditions | Resulting Structure | Relevance |

| Nucleophilic Substitution (Amination) | Primary/Secondary Amine, Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat | 2-Amino-8-methyl-purine derivative | Core reaction for synthesizing many kinase inhibitors and biologically active molecules.[10][11] |

| Nucleophilic Substitution (Alkoxylation) | Alcohol, Strong Base (e.g., NaH) | 2-Alkoxy-8-methyl-purine derivative | Creates ether linkages, modulating polarity and H-bonding capacity.[4] |

| Suzuki Cross-Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., Dioxane) | 2-Aryl-8-methyl-purine derivative | Forms C-C bonds, enabling access to complex bi-aryl structures.[8] |

| N9-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Chloro-8-methyl-9-alkyl-purine derivative | Introduces side chains to probe binding pockets and improve ADME properties.[9] |

Applications in Medicinal Chemistry & Drug Discovery

While this compound is not an active pharmaceutical ingredient itself, it is a direct precursor to compounds with significant therapeutic potential. The derivatives synthesized from this intermediate have shown promise across several disease areas.

Kinase Inhibitors for Oncology

Many potent cyclin-dependent kinase (CDK) and other kinase inhibitors feature a 2-amino-purine core.[11] The synthesis of these molecules often starts from a 2-chloro-purine intermediate. By reacting this compound with a diverse panel of amines, chemists can rapidly generate libraries of potential kinase inhibitors for screening against cancer cell lines.[10][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jchps.com [jchps.com]

- 5. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 9. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 16. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-8-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-Chloro-8-methyl-9H-purine. Purine analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] This document serves as a detailed resource, consolidating theoretical knowledge and practical insights into the chemical properties and reactivity of this specific purine derivative. By elucidating its structural characteristics and synthetic pathways, this guide aims to facilitate further research and application of this compound in drug discovery and development.

Introduction to the Purine Scaffold

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This core structure is central to a vast array of biologically vital molecules, including nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules. The versatility of the purine scaffold allows for extensive chemical modification at various positions, leading to a diverse range of pharmacological activities.[1][3] The introduction of different substituents can modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

This compound is a synthetically derived purine analog characterized by a chlorine atom at the C2 position and a methyl group at the C8 position. The presence of the electron-withdrawing chlorine atom at C2 makes this position susceptible to nucleophilic substitution, a key feature for further chemical derivatization. The methyl group at C8 can influence the molecule's lipophilicity and steric interactions within a biological target's binding site.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below. Its systematic IUPAC name is this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Traube Synthesis

This protocol is a well-established general procedure for the synthesis of 8-alkylpurines from 4,5-diaminopyrimidines. [4] Step 1: Synthesis of 2-Chloro-4,5-diaminopyrimidine (Precursor)

The precursor, 2-chloro-4,5-diaminopyrimidine, is typically synthesized by the reduction of 2-chloro-5-nitro-4-aminopyrimidine.

-

Materials: 2-chloro-5-nitro-4-aminopyrimidine, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate.

-

Procedure:

-

Suspend 2-chloro-5-nitro-4-aminopyrimidine in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4,5-diaminopyrimidine.

-

Step 2: Cyclization to this compound

The cyclization of the diamine with a reagent that provides the C8-methyl group affords the final product. Acetic anhydride is a common and effective reagent for this transformation. [4]

-

Materials: 2-Chloro-4,5-diaminopyrimidine, Acetic anhydride.

-

Procedure:

-

Heat a mixture of 2-chloro-4,5-diaminopyrimidine and an excess of acetic anhydride under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of structurally similar compounds, such as 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)purine. [5] Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the C6-H proton, expected in the aromatic region (δ 8.0-9.0 ppm).- A singlet for the C8-methyl protons (δ 2.5-3.0 ppm).- A broad singlet for the N9-H proton, which may be solvent-dependent. |

| ¹³C NMR | - Resonances for the purine ring carbons, with C2, C4, C5, C6, and C8 appearing in the range of δ 110-165 ppm.- A signal for the C8-methyl carbon (δ 15-25 ppm). |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern (M+2) at m/z 170 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| IR Spectroscopy | - N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the purine ring system in the range of 1500-1650 cm⁻¹. |

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is largely dictated by the purine ring system and its substituents.

Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is a good leaving group and is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of diverse libraries of purine derivatives for biological screening.

Caption: General scheme for nucleophilic substitution at the C2 position.

N-Alkylation at N9

The N9 position of the imidazole ring is a common site for alkylation, which can be achieved using various alkylating agents under basic conditions. This modification is often employed to modulate the pharmacokinetic properties of purine-based drugs.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of substituted purines is well-established for its diverse pharmacological activities.

Kinase Inhibition

Many purine analogs are known to function as inhibitors of various protein kinases by mimicking the binding of ATP to the kinase active site. [1][6]The structural features of this compound make it a candidate for screening against a panel of kinases implicated in diseases such as cancer. The C2 and C8 positions are often key sites for modification to achieve selectivity and potency.

Anticancer Potential

Substituted purines have a long history in cancer chemotherapy. [3][7]They can exert their effects through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cell cycle progression. [3]The potential of this compound as an anticancer agent would likely be explored through its derivatization to optimize its interaction with specific cellular targets.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its synthesis via the well-established Traube purine synthesis provides a reliable route to this compound and its derivatives. The reactivity of the C2-chloro group offers a versatile handle for the introduction of diverse functionalities, enabling the creation of libraries of compounds for biological screening. While specific biological data for this particular molecule is sparse, the known pharmacological profile of related purine analogs suggests its potential as a starting point for the development of novel kinase inhibitors and anticancer agents. This technical guide provides a solid foundation for researchers to further investigate and exploit the chemical and biological properties of this compound.

References

-

AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

-

Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed. Retrieved from [Link]

-

Chemistry Online. (2023). Traube purine synthesis. Retrieved from [Link]

-

Synthesis. (n.d.). Retrieved from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Retrieved from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Retrieved from [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. PubMed. Retrieved from [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Retrieved from [Link]

-

Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Retrieved from [Link]

-

Traube Purine Synthesis. (n.d.). Retrieved from [Link]

-

Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. Retrieved from [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methyl-9H-purine

Abstract

This technical guide provides a comprehensive examination of the primary synthetic pathways to 2-Chloro-8-methyl-9H-purine, a key heterocyclic scaffold for the development of novel therapeutic agents and chemical probes. The document is structured for researchers, medicinal chemists, and drug development professionals, offering a deep dive into two robust and field-proven synthetic strategies: the classic Traube purine synthesis via pyrimidine annulation and a multi-step approach involving the chemical modification of a pre-existing purine core. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes comparative data to inform strategic decisions in the laboratory. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound is a vital intermediate in medicinal chemistry. The chloro-substituent at the C2 position and the methyl group at C8 provide distinct electronic and steric properties, while the purine core is a privileged structure in numerous biological processes. This unique combination makes it a valuable starting material for synthesizing libraries of kinase inhibitors, antivirals, and modulators of other critical cellular targets.

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, forming the basis of this guide:

-

The Traube Synthesis Approach (Route A): This classic and highly convergent approach involves disconnecting the imidazole ring. The synthesis logically proceeds by forming the purine heterocycle from a functionalized pyrimidine precursor, specifically a 4,5-diaminopyrimidine. The 8-methyl group is introduced during the final cyclization step.

-

The Purine Modification Approach (Route B): This linear strategy begins with a pre-formed purine ring already containing the C8-methyl group, such as 8-methylxanthine. The synthesis then proceeds through a series of functional group interconversions, namely chlorination followed by a selective dechlorination, to arrive at the target molecule.

The following diagram illustrates these two divergent retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Route A: Synthesis via Pyrimidine Annulation (Traube Synthesis)

The Traube purine synthesis, first reported in 1900, remains one of the most versatile and widely applied methods for constructing the purine ring system.[1][2] The strategy hinges on the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. To introduce an 8-alkyl substituent, a carboxylic acid derivative beyond formic acid is required.[1]

2.1. Principle and Strategy

This pathway builds the target molecule in a convergent manner. The core idea is to use a pre-functionalized pyrimidine containing the desired C2-chloro substituent and the requisite C4 and C5 amino groups. The final imidazole ring is then constructed by condensation with acetic anhydride, which serves as both the carbon source for the C8 position and the methyl group donor.

2.2. Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,5-diaminopyrimidine (Intermediate 1)

The crucial pyrimidine precursor is synthesized from commercially available 2-chloro-4-amino-5-nitropyrimidine via reduction of the nitro group. A common and effective method utilizes tin(II) chloride dihydrate as the reducing agent.[3][4]

-

Reagents & Materials:

-

2-Chloro-4-amino-5-nitropyrimidine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

-

Procedure:

-

Suspend 2-chloro-4-amino-5-nitropyrimidine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

-

Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the resulting residue, add ethyl acetate and a layer of Celite®.

-

Carefully add saturated aqueous Na₂CO₃ solution with stirring until the pH of the aqueous layer is between 9 and 10. This neutralizes the acidic tin salts and precipitates them.

-

Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield 2-Chloro-4,5-diaminopyrimidine as a solid (Typical Yield: 45-55%).[3][4]

-

Step 2: Cyclization to this compound (Target Molecule)

This step involves the condensation and subsequent cyclodehydration of the diaminopyrimidine with acetic anhydride.

-

Reagents & Materials:

-

2-Chloro-4,5-diaminopyrimidine (Intermediate 1 )

-

Acetic anhydride ((Ac)₂O)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-Chloro-4,5-diaminopyrimidine (1.0 eq).

-

Add an excess of acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approx. 140 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto crushed ice to quench the excess acetic anhydride.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield This compound . Further purification can be achieved by recrystallization if necessary.

-

2.3. Mechanistic Workflow

The Traube synthesis proceeds via an initial acylation of the more nucleophilic 5-amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Caption: Workflow for the synthesis of this compound via the Traube method.

Route B: Synthesis via Modification of a Purine Core

This alternative, linear pathway leverages a pre-existing purine scaffold, 8-methylxanthine, and modifies its functional groups to achieve the target structure. This approach is advantageous if 8-methylxanthine or its precursors are readily available.

3.1. Principle and Strategy

The synthesis begins with the chlorination of both hydroxyl groups (in their tautomeric oxo form) at the C2 and C6 positions of 8-methylxanthine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This yields a key dichlorinated intermediate. The subsequent challenge lies in the selective removal of the chlorine atom at the C6 position while retaining the C2 chlorine. The greater reactivity of the C6 position in purines towards nucleophilic attack and reduction makes this selective transformation feasible.[5]

3.2. Experimental Protocols

Step 1: Synthesis of 8-Methylxanthine (Intermediate 2)

8-Methylxanthine can be prepared from uric acid by heating with acetic anhydride, which serves as the source for the 8-methyl group in a complex rearrangement and cyclization process.[6]

-

Reagents & Materials:

-

Uric acid

-

Acetic anhydride ((Ac)₂O)

-

Pyridine (catalyst)

-

-

Procedure:

-

Combine uric acid (1.0 eq), acetic anhydride (approx. 10 parts by weight), and a catalytic amount of pyridine (e.g., 0.05 parts by weight) in a flask suitable for high-temperature reflux.

-

Heat the mixture under reflux for an extended period (can be up to 80 hours).[6] For an accelerated process, the reaction can be performed under pressure at 180-185 °C.

-

After cooling, the solid product is collected by filtration.

-

To purify, boil the crude solid in water to dissolve any unreacted starting material or byproducts.

-

Filter the hot suspension. The insoluble product, 8-Methylxanthine , is washed with water, then alcohol, and dried.

-

Step 2: Chlorination to 2,6-Dichloro-8-methylpurine (Intermediate 3)

This step converts the hydroxyl groups of 8-methylxanthine into chloro groups.

-

Reagents & Materials:

-

8-Methylxanthine (Intermediate 2 )

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or other tertiary amine (optional, as catalyst/HCl scavenger)

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 8-methylxanthine (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq).

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, until the reaction appears complete by TLC analysis.

-

Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Very carefully, pour the resulting residue onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as NaHCO₃ or NH₄OH.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate or chloroform.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield crude 2,6-Dichloro-8-methylpurine . This intermediate can be purified by chromatography or used directly in the next step.

-

Step 3: Selective Dechlorination to this compound (Target Molecule)

The final step is the selective reduction of the C6-chloro group. Catalytic hydrogenation is a standard method for this transformation.

-

Reagents & Materials:

-

2,6-Dichloro-8-methylpurine (Intermediate 3 )

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Magnesium oxide (MgO) or Triethylamine (Et₃N) (as an acid scavenger)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve or suspend 2,6-dichloro-8-methylpurine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add an acid scavenger such as magnesium oxide (1.5 eq) or triethylamine (1.2 eq) to neutralize the HCl generated during the reaction.

-

Add the Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized source).

-

Stir the reaction vigorously at room temperature under a hydrogen atmosphere. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the mono-chlorinated product and avoid over-reduction.

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford pure This compound .

-

2.4. Mechanistic Workflow

Caption: Workflow for the synthesis of this compound via purine modification.

Comparative Analysis and Data Summary

The choice between Route A and Route B depends on several factors including starting material availability, scale, and tolerance for hazardous reagents.

| Parameter | Route A: Traube Synthesis | Route B: Purine Modification |

| Strategy | Convergent | Linear |

| Number of Steps | 2 (from 2-chloro-4-amino-5-nitropyrimidine) | 3 (from uric acid) |

| Key Reagents | SnCl₂, Acetic Anhydride | Acetic Anhydride, POCl₃, H₂/Pd-C |

| Advantages | - Highly convergent and efficient.- Builds complexity quickly.- Avoids selective reduction step. | - May utilize more readily available purine starting materials.- Well-established chlorination chemistry. |

| Disadvantages | - Diaminopyrimidine intermediate can be unstable.- Requires sourcing of a specific nitropyrimidine. | - Longer linear sequence can lower overall yield.- Uses hazardous POCl₃.- Selective reduction requires careful monitoring to prevent over-reduction. |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Appearance: Expected to be a white to off-white solid.

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass for C₆H₆ClN₄. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) should be observed.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C8-methyl group and a singlet for the C6-proton (or C2-proton depending on tautomer), along with a broad signal for the N9-proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the purine ring and the methyl group.

Based on similar structures, the following spectral data can be anticipated:

-

¹H NMR (DMSO-d₆): δ ~2.6 (s, 3H, CH₃), ~8.5 (s, 1H, C6-H), ~13.8 (br s, 1H, N-H).[7][8]

-

InChI Key: MZYQXIIORWCBHF-UHFFFAOYSA-N[9]

-

SMILES: Cc1nc2c(Cl)ncnc2[nH]1[9]

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of this compound. The Traube synthesis (Route A) offers an elegant and convergent solution, ideal for rapidly constructing the target from a key diaminopyrimidine intermediate. The purine modification pathway (Route B) provides a viable linear alternative, particularly if starting materials like uric acid or 8-methylxanthine are more accessible. The selection of a specific route will ultimately be guided by laboratory-specific constraints, including reagent availability, scalability requirements, and analytical capabilities for monitoring selective reactions. Both routes, when executed with precision, provide reliable access to this important building block for drug discovery and chemical biology.

References

-

PrepChem. (n.d.). Preparation of 8-methylxanthine. Retrieved from [Link]

- Bieliauskas, A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(23), 7173.

- Science of Synthesis. (2004).

- Saeed, A., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Letters in Drug Design & Discovery, 18(11), 1017-1035.

- El-Sayed, W. A., et al. (2020). Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity.

- Koppel, H. C., & Robins, R. K. (1958). 2-Chloropyrimidine. Organic Syntheses, 38, 15.

- Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627.

- Seley, K. L., et al. (2000). Characterization data for 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)

- Traube, W. (1900). Ueber eine neue Synthese von Harnsäure und deren Homologen. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

- Dobak, I., et al. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

-

American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]

- Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214(1), 216-220.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 3. 2-Chloro-4,5-diaminopyrimidine | 14631-08-4 [chemicalbook.com]

- 4. 2-Chloro-4,5-diaminopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

- 9. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Starting materials for 2-Chloro-8-methyl-9H-purine synthesis

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methyl-9H-purine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a crucial intermediate in the development of various pharmacologically active compounds. The primary focus is on the well-established Traube purine synthesis, a versatile and widely adopted method for constructing the purine ring system from pyrimidine precursors. This document will delve into the selection of starting materials, detailed experimental protocols, and the chemical principles underpinning the synthetic strategy. The guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound

Substituted purines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a key building block in the synthesis of a diverse range of compounds, including kinase inhibitors, antiviral agents, and antagonists for various receptors. The strategic placement of the chloro and methyl groups allows for further functionalization, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The efficiency and scalability of its synthesis are therefore of paramount importance.

The Traube Purine Synthesis: A Classic and Adaptable Approach

The Traube purine synthesis, first reported in 1900, remains a cornerstone of purine chemistry.[1] This method involves the construction of the imidazole ring onto a pre-existing pyrimidine core. The general strategy commences with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon synthon to furnish the final purine product. The choice of this one-carbon unit directly dictates the substituent at the 8-position of the purine ring. For the synthesis of 8-alkylpurines, such as this compound, carboxylic acid anhydrides or the corresponding acids are commonly employed.[2]

The selection of the starting pyrimidine is critical and is guided by the desired substitution pattern on the final purine. For the synthesis of this compound, a pyrimidine precursor bearing a chloro group at the 2-position (which will become the 2-position of the purine) and amino groups at the 4 and 5-positions is required. A suitable and accessible starting material for this purpose is 2,4-diamino-6-chloropyrimidine.

Synthesis of the Key Precursor: 2,4,5-Triamino-6-chloropyrimidine

The direct starting material for the Traube synthesis of this compound is a 4,5-diaminopyrimidine. A common and effective precursor is 2,4,5-triamino-6-chloropyrimidine. Its synthesis begins with the commercially available 2,4-diamino-6-hydroxypyrimidine.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves the conversion of the hydroxyl group at the 6-position of 2,4-diamino-6-hydroxypyrimidine to a chloro group. This is typically achieved by treatment with phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Carefully add phosphorus oxychloride (9 mL) to the vessel.

-

Heat the reaction mixture to 97 °C and maintain stirring for 17 hours.

-

After cooling, slowly and cautiously quench the reaction by adding the mixture to ice water.

-

Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis of any remaining POCl₃.

-

Adjust the pH of the solution to 8 with a suitable base (e.g., NaOH solution).

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine. A typical yield for this step is around 85%.[3]

Nitrosation and Reduction to Form 2,4,5-Triamino-6-chloropyrimidine

The next stage involves the introduction of an amino group at the 5-position of the pyrimidine ring. This is a two-step process involving nitrosation followed by reduction.

Experimental Protocol:

-

Dissolve 2,4-diamino-6-chloropyrimidine in an appropriate acidic medium.

-

Cool the solution and treat it with a solution of sodium nitrite (NaNO₂) to introduce a nitroso group at the 5-position.

-

The resulting 2,4-diamino-5-nitroso-6-chloropyrimidine is then reduced to the corresponding 5-amino derivative. A common method for this reduction is catalytic hydrogenation or the use of a reducing agent like sodium dithionite.

The Core Directive: Traube Cyclization to this compound

With the key precursor, 2,4,5-triamino-6-chloropyrimidine, in hand, the final step is the cyclization to form the purine ring system. To introduce the 8-methyl group, acetic anhydride is the reagent of choice.

Mechanism of Cyclization

The reaction proceeds through the acylation of the 5-amino group of the pyrimidine by acetic anhydride, forming an intermediate 5-acetamidopyrimidine. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the 4-amino group onto the carbonyl carbon of the acetamido group, followed by dehydration to yield the aromatic purine ring.

Diagram of the Synthetic Pathway

Sources

An In-depth Technical Guide to 2-Chloro-8-methyl-9H-purine Derivatives and Analogs for Drug Discovery Professionals

Introduction: The Purine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Purines, fundamental components of nucleic acids, coenzymes, and signaling molecules, represent a "privileged scaffold" in drug discovery. Their inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents. Among the vast landscape of purine analogs, 2-Chloro-8-methyl-9H-purine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration of this versatile chemical space.

I. The Core Moiety: Synthesis of this compound

The cornerstone of any drug discovery campaign centered on this scaffold is a robust and scalable synthesis of the core molecule, this compound. The most versatile and widely adopted method for the construction of the purine ring system is the Traube purine synthesis .[1][2][3][4] This classical yet powerful method involves the cyclization of a substituted pyrimidine precursor.

Causality Behind the Traube Synthesis

The Traube synthesis is favored for its adaptability. By judiciously choosing the starting pyrimidine and the one-carbon source for cyclization, a diverse range of purine analogs can be accessed. For the synthesis of this compound, the logical starting material is a 2-chloro-4,5-diaminopyrimidine, and the 8-methyl group is introduced via a one-carbon electrophile, typically acetic anhydride or a related reagent.

Experimental Protocol: Traube Synthesis of this compound

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 4,5-Diamino-2-chloropyrimidine

The synthesis begins with the commercially available 2,4-dichloro-5-nitropyrimidine. Selective amination at the C4 position followed by reduction of the nitro group yields the key diaminopyrimidine intermediate.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Methodology:

-

Amination: To a solution of 2,4-dichloro-5-nitropyrimidine in ethanol, add aqueous ammonia dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure. The resulting solid is 4-amino-2-chloro-5-nitropyrimidine.

-

Reduction: Suspend the 4-amino-2-chloro-5-nitropyrimidine in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture for 2-3 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4,5-diamino-2-chloropyrimidine.

Step 2: Cyclization to this compound

-

To the crude 4,5-diamino-2-chloropyrimidine, add an excess of acetic anhydride.

-

Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Derivatization Strategies: Unlocking Therapeutic Potential

The this compound core is a versatile template for generating extensive libraries of analogs. The chlorine atom at the C2 position and the proton at the N9 position are the primary handles for derivatization.

Nucleophilic Aromatic Substitution at C2 and C6

The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. Similarly, if starting from a 2,6-dichloro-8-methylpurine, the C6 chloro is also reactive.

-

Diagram of Derivatization Pathways:

Caption: Key derivatization pathways for the purine core.

N9-Alkylation

The N9 position of the purine ring can be readily alkylated using various electrophiles in the presence of a base. This modification is crucial for modulating pharmacokinetic properties and exploring interactions with the target protein.

Experimental Protocol: General Procedure for N9-Alkylation

-

To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

III. Mechanism of Action: Targeting Key Cellular Processes

Purine analogs exert their biological effects through various mechanisms, with the most prominent being the inhibition of protein kinases and interference with nucleic acid metabolism.[5][6][7][8]

Kinase Inhibition: A Dominant Paradigm

A significant body of research has demonstrated that 2-chloro-purine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6][9][10][11][12]

-

Diagram of a Generic Kinase Inhibition Pathway:

Caption: Competitive inhibition of a protein kinase by a purine analog.

The purine scaffold mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and act as competitive inhibitors. The substituents at the C2, C6, C8, and N9 positions play a crucial role in determining the potency and selectivity of kinase inhibition.

Antimetabolite Activity

Some purine analogs, after intracellular phosphorylation to their nucleotide forms, can be incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.[5][7][8][13] This mechanism is particularly relevant for their anticancer and antiviral activities.

IV. Structure-Activity Relationships (SAR) and Biological Data

The therapeutic potential of this compound derivatives is intrinsically linked to their structural modifications. Understanding the structure-activity relationship (SAR) is paramount for rational drug design.

Key SAR Insights:

-

C2-Position: Introduction of small, hydrogen-bond accepting groups can enhance kinase inhibitory activity.

-

C6-Position: Substitution at this position with various amines or other nucleophiles significantly impacts potency and selectivity.

-

C8-Position: The methyl group in the core structure can provide beneficial steric and electronic properties, potentially improving selectivity.

-

N9-Position: Alkylation at this position is critical for modulating solubility, cell permeability, and interaction with the target protein.

Illustrative Biological Data

The following table summarizes the anticancer activity of a hypothetical series of this compound derivatives against a panel of cancer cell lines.

| Compound ID | R1 (at C6) | R2 (at N9) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Cmpd-1 | -Cl | -H | >50 | >50 | >50 |

| Cmpd-2 | -NH₂ | -H | 15.2 | 22.5 | 18.9 |

| Cmpd-3 | -NH-cPr | -CH₂Ph | 2.8 | 5.1 | 4.3 |

| Cmpd-4 | -NH-(4-F-Ph) | -CH₂Ph | 0.9 | 1.5 | 1.2 |

Data is illustrative and for demonstration purposes only.

V. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

-

Exploring Novel Substituents: Synthesizing and evaluating a wider range of derivatives with diverse chemical functionalities.

-

Target Identification and Validation: Elucidating the specific kinase targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Progressing promising candidates into preclinical animal models to assess their therapeutic potential.

References

-

Scribd. (n.d.). 1-III) Traube Synthesis For Purine. [Link]

-

Scribd. (n.d.). Traube Purine Synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. [Link]

-

ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. [Link]

-

Robak, T., Korycka, A., & Robak, E. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165–3189. [Link]

-

Kumar, A., & Rawat, M. (2014). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 14(1), 48–58. [Link]

-

Lee, Y. R., Kim, J. H., & Park, J. Y. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345–350. [Link]

-

Estevez, V., Villacampa, M., & Martin, M. J. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European journal of medicinal chemistry, 46(9), 4388–4395. [Link]

-

Holland, J. F., & Frei, E. (2003). Cancer Medicine 6. BC Decker. [Link]

-

Castillo-Bocanegra, F., & Entrena, A. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules (Basel, Switzerland), 24(18), 3358. [Link]

-

Hassan, A. Y., Sarg, M. T., Bayoumi, A. H., & Kalaf, F. G. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Archiv der Pharmazie, 350(8), 1700085. [Link]

-

Polat, M. F., Durmaz Şahin, İ., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of research in pharmacy, 27(4), 1335–1350. [Link]

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880–2893. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Zhang, S. Q., & Xu, M. H. (2020). Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. European journal of medicinal chemistry, 186, 111888. [Link]

-

Villacampa, M., & Martin, M. J. (2010). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Bioorganic & medicinal chemistry, 18(1), 258–265. [Link]

-

Li, X., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS omega, 6(47), 31671–31681. [Link]

-

Wang, L., et al. (2015). Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones. Bioorganic & medicinal chemistry letters, 25(20), 4554–4557. [Link]

-

Wodicka, L. M., et al. (2010). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 53(4), 1646–1655. [Link]

-

Huang, S. T., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules (Basel, Switzerland), 20(8), 14837–14853. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. [Link]

-

Pecchi, S., et al. (2012). 2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1. Bioorganic & medicinal chemistry letters, 22(8), 2873–2877. [Link]

-

Jorda, R., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1548. [Link]

-

Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(10), 2115-2126. [Link]

-

ResearchGate. (n.d.). Solid Phase Synthesis of Purines from Pyrimidines. [Link]

-

ResearchGate. (n.d.). 2-Anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1. [Link]

-

Bares, J. A., et al. (1987). Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues. Journal of medicinal chemistry, 30(10), 1744–1750. [Link]

-

ResearchGate. (n.d.). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scribd.com [scribd.com]

- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imtm.cz [imtm.cz]

- 12. researchgate.net [researchgate.net]

- 13. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Chloro-8-methyl-9H-purine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology and virology.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 2-Chloro-8-methyl-9H-purine, outlining its potential biological activities and providing a comprehensive roadmap for its investigation. Drawing upon structure-activity relationships established for analogous compounds, we postulate that this compound holds promise as a modulator of key cellular pathways implicated in disease. This document serves as a detailed resource for researchers and drug development professionals, offering insights into potential mechanisms of action, detailed experimental protocols for validation, and a framework for advancing this compound through the preclinical discovery pipeline.

Introduction: The Purine Privileged Scaffold

Purines, fundamental components of nucleic acids, also play crucial roles in cellular signaling and bioenergetics.[2] Their intrinsic ability to interact with a wide array of biological targets has made them a "privileged scaffold" in drug discovery.[1][2] Modifications to the purine ring system at various positions (C2, C6, C8, and N9) have yielded potent and selective inhibitors of kinases, polymerases, and other enzymes, leading to approved drugs for cancer, viral infections, and autoimmune diseases.[4][5][6][7]

The subject of this guide, this compound, features key substitutions that suggest significant biological potential:

-

2-Chloro Substitution: The chlorine atom at the C2 position is a common feature in many bioactive purine analogs, often contributing to enhanced binding affinity with target proteins.[8] It can act as a handle for further chemical modification to explore structure-activity relationships (SAR).

-

8-Methyl Substitution: The methyl group at the C8 position can influence the electronic properties and steric profile of the purine ring, potentially conferring selectivity for specific enzyme targets.[9]

This guide will explore the plausible biological activities of this compound based on these structural features and the known pharmacology of related molecules.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted purines, we hypothesize that this compound is most likely to exhibit anticancer and antiviral activities.

Anticancer Potential: A Kinase-Centric Hypothesis

Numerous 2-chloro-purine derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[8][10][11]

Proposed Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Substituted purines, such as roscovitine, are well-known CDK inhibitors.[8] We postulate that this compound could function as a CDK inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Proposed CDK Inhibition by this compound

Caption: Proposed mechanism of CDK inhibition leading to cell cycle arrest.

Antiviral Potential: Targeting Viral Enzymes

Purine analogs have a long history as antiviral agents, primarily by acting as chain terminators for viral DNA or RNA synthesis or by inhibiting viral enzymes.[12][13][14]

Proposed Mechanism of Action: Inhibition of Viral Polymerase

Acyclic purine nucleoside analogs are known to be phosphorylated intracellularly to their triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain, leading to premature termination.[4] While this compound is not a nucleoside analog itself, it could serve as a scaffold for the synthesis of such analogs or potentially inhibit other viral enzymes. Alternatively, it might interfere with viral replication through other mechanisms, such as inhibiting enzymes essential for viral maturation.

Experimental Validation: A Step-by-Step Guide

To investigate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is recommended.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Experimental Workflow:

Caption: Tiered approach for in vitro anticancer evaluation.

Detailed Protocols:

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

-